molecular formula C22H25FN4O2S B12480840 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B12480840
M. Wt: 428.5 g/mol
InChI Key: BMROZXGGNCHKNR-UHFFFAOYSA-N
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Description

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperazine ring, a butanoyl group, and a fluorobenzoyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-benzylpiperazine with butanoyl chloride to form the butanoylpiperazine intermediate. This intermediate is then reacted with 4-fluorobenzoyl isothiocyanate under controlled conditions to yield the final thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or thiourea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate metabolism . Additionally, it may interact with cellular receptors and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoylpiperazine and fluorobenzoyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C22H25FN4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C22H25FN4O2S/c1-2-3-20(28)27-14-12-26(13-15-27)19-10-8-18(9-11-19)24-22(30)25-21(29)16-4-6-17(23)7-5-16/h4-11H,2-3,12-15H2,1H3,(H2,24,25,29,30)

InChI Key

BMROZXGGNCHKNR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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